

Synthesis of 3-Nitro-2,4,6-trimethylaniline from Mesitylene: A Technical Guide

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Compound of Interest		
Compound Name:	Aniline, 2,4,6-trimethyl-3-nitro-	
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This in-depth technical guide provides a comprehensive overview of the multi-step synthesis of 3-nitro-2,4,6-trimethylaniline, a valuable chemical intermediate, starting from mesitylene. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

The synthesis of 3-nitro-2,4,6-trimethylaniline from mesitylene is a sequential process involving nitration, reduction, and a protection-nitration-deprotection strategy to achieve the desired regiochemistry. This guide outlines a reliable and well-documented pathway for this transformation.

Overall Synthesis Pathway

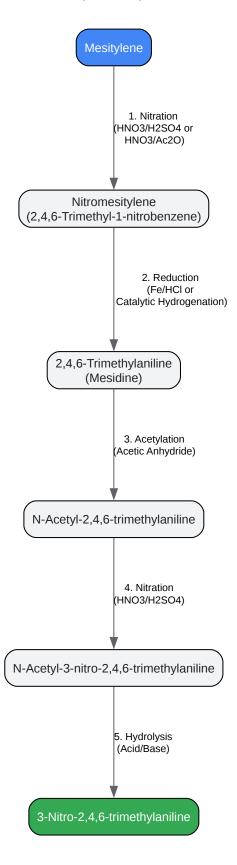
The transformation is typically achieved through a five-step sequence:

- Mononitration of mesitylene to yield nitromesitylene.
- Reduction of nitromesitylene to produce 2,4,6-trimethylaniline (mesidine).
- Protection of the amino group of mesidine via acetylation.
- Regioselective nitration of the protected aniline derivative.



• Deprotection (hydrolysis) to yield the final product, 3-nitro-2,4,6-trimethylaniline.

Below is a visual representation of the complete experimental workflow.





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Figure 1: Overall synthetic workflow from Mesitylene to 3-Nitro-2,4,6-trimethylaniline.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps of the synthesis, providing a comparative overview of different reported methodologies.



Step	Reaction	Reagents	Temperat ure (°C)	Time	Yield (%)	Referenc e
1	Nitration of Mesitylene	Fuming HNO ₃ , Acetic Anhydride, Acetic Acid	15-20, then 50	~3 hours	87-94	Organic Syntheses
1	Nitration of Mesitylene	H₂SO₄, HNO₃	< 10	4 hours	High	Chemdad
2	Reduction of Nitromesity lene	Iron powder, HCI, Water	100-105	8 hours	High	Chemdad
2	Reduction of Nitromesity lene	Catalytic Hydrogena tion (Ni catalyst, H ₂)	90-170	~2 hours	96	CN180014 3A
3	Acetylation of Aniline (General)	Acetic Anhydride, Acetic Acid	100	30 min	~90	General Procedure
4	Nitration of Acetanilide (Analogue)	Fuming HNO3, H2SO4	0-20	40 min	>90 (p- isomer)	Carbon
5	Hydrolysis of Amide (General)	70% H ₂ SO ₄ or 15% NaOH	Reflux	30-60 min	High	General Procedure

Detailed Experimental Protocols

Step 1: Synthesis of Nitromesitylene (2,4,6-Trimethyl-1-nitrobenzene)

This procedure is adapted from Organic Syntheses.



- Apparatus Setup: A 500-cc. three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- Initial Mixture: Place 40 g (0.333 mole) of mesitylene and 60 g of acetic anhydride into the flask. Cool the mixture to below 10°C in an ice-water bath.
- Nitrating Agent Preparation: Carefully prepare a solution of 31.5 g of fuming nitric acid (sp. gr. 1.51) in 20 g of glacial acetic acid and 20 g of acetic anhydride. Maintain the temperature below 20°C during this preparation.
- Reaction: Add the nitrating solution dropwise to the stirred mesitylene mixture over 40 minutes, ensuring the reaction temperature is maintained between 15°C and 20°C.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for two hours. Then, warm the flask to 50°C for ten minutes.
- Work-up: Pour the cooled reaction mixture into 800 cc of ice water. Add approximately 40 g of sodium chloride to aid separation. Extract the aqueous layer with ether.
- Purification: Wash the combined ethereal solution with a 10-15% sodium hydroxide solution until the washings are alkaline. Remove the ether by distillation. The residue is then steamdistilled.
- Isolation: The nitromesitylene, which settles in the distillate, is collected. It can be further purified by recrystallization from methyl alcohol. The final product is a yellow crystalline solid.

Step 2: Synthesis of 2,4,6-Trimethylaniline (Mesidine)

This protocol describes a classic reduction using iron and acid.[1][2]

- Apparatus Setup: A reaction vessel suitable for heating under reflux is charged with the reagents.
- Reaction Mixture: A mixture of nitromesitylene, iron powder, hydrochloric acid, and water is prepared. A typical molar ratio is 1 (nitromesitylene): 3.74 (iron powder): 0.9 (HCl).[2]



- Reaction: The mixture is heated to 100-105°C for approximately 8 hours.
- Isolation: After the reaction is complete, the crude 2,4,6-trimethylaniline is isolated by distillation from the reaction mixture.
- Purification: The crude product is purified by a final distillation to yield a clear liquid.

Alternative Step 2: Catalytic Hydrogenation

This method is common in industrial production.[3]

- Apparatus Setup: A high-pressure autoclave is required.
- Reaction Mixture: The autoclave is charged with nitromesitylene and a Nickel catalyst.
- Hydrogenation: The vessel is purged, and hydrogen gas is introduced to a pressure of 1-3
 MPa. The mixture is heated to 90-170°C with stirring.
- Work-up: After the reaction, the catalyst is filtered off, and the crude product is obtained.
- Purification: The final product is purified by vacuum distillation, yielding a pale yellow oily liquid with a purity of ≥99%.[3]

Step 3: Protection of 2,4,6-Trimethylaniline (Acetylation)

This is a standard procedure for protecting primary anilines.

- Reaction Mixture: Dissolve 2,4,6-trimethylaniline in glacial acetic acid.
- Acetylation: Add an equimolar amount of acetic anhydride to the solution.
- Reaction: Gently warm the mixture for a short period (e.g., 30 minutes) to complete the reaction.
- Isolation: Pour the reaction mixture into cold water to precipitate the N-acetyl-2,4,6-trimethylaniline. Collect the solid product by filtration, wash with water, and dry.

Step 4: Nitration of N-Acetyl-2,4,6-trimethylaniline

Foundational & Exploratory





This step must be performed under controlled, cold conditions. The acetamido group directs the incoming nitro group to the meta position relative to itself, as the ortho and para positions are sterically hindered by the methyl groups.

- Dissolution: Dissolve N-acetyl-2,4,6-trimethylaniline in concentrated sulfuric acid, keeping the temperature low (0-5°C) using an ice bath.
- Nitration: Slowly add a nitrating mixture (a cold solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution. Maintain the temperature below 10°C throughout the addition.
- Reaction: After the addition is complete, allow the mixture to stir in the cold for an additional
 1-2 hours.
- Isolation: Carefully pour the reaction mixture over crushed ice. The solid N-acetyl-3-nitro-2,4,6-trimethylaniline will precipitate. Collect the product by filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 5: Deprotection to Yield 3-Nitro-2,4,6-trimethylaniline (Hydrolysis)

The final step involves the removal of the acetyl protecting group.

- Reaction Mixture: Place the N-acetyl-3-nitro-2,4,6-trimethylaniline in a round-bottom flask.
- Hydrolysis: Add an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., 15% sodium hydroxide).
- Reaction: Heat the mixture under reflux until the hydrolysis is complete (typically 30-60 minutes), which can be monitored by TLC.
- Work-up (Acid Hydrolysis): Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the free amine.
- Work-up (Base Hydrolysis): Cool the mixture. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).



• Purification: Collect the crude product by filtration or extraction. It can be further purified by recrystallization to yield the final product, 3-nitro-2,4,6-trimethylaniline.

This comprehensive guide provides a robust framework for the synthesis of 3-nitro-2,4,6-trimethylaniline. Researchers are advised to consult the original literature and perform thorough risk assessments before undertaking any experimental work.

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